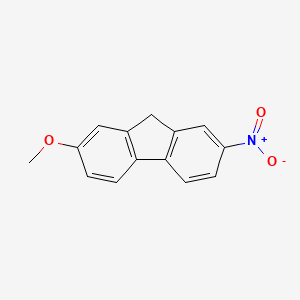
6-Ethoxy-2-propoxy-3-pyridinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethoxy-2-propoxy-3-pyridinamine is an organic compound with the molecular formula C10H16N2O2 and a molecular mass of 196.25 g/mol It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N
Vorbereitungsmethoden
The synthesis of 6-Ethoxy-2-propoxy-3-pyridinamine typically involves the reaction of 2,3-dichloropyridine with ethoxyamine and propoxyamine under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, and the product is isolated by filtration and purified by recrystallization .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
6-Ethoxy-2-propoxy-3-pyridinamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at the positions ortho and para to the nitrogen atom.
Wissenschaftliche Forschungsanwendungen
6-Ethoxy-2-propoxy-3-pyridinamine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: In medicinal chemistry, it is explored for its potential as a drug candidate.
Industry: It is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 6-Ethoxy-2-propoxy-3-pyridinamine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
6-Ethoxy-2-propoxy-3-pyridinamine can be compared with other similar compounds, such as:
6-Ethoxy-3-pyridinamine: This compound has a similar structure but lacks the propoxy group.
2-Propoxy-3-pyridinamine: This compound lacks the ethoxy group, which can also affect its chemical and biological properties.
6-Methoxy-2-propoxy-3-pyridinamine: This compound has a methoxy group instead of an ethoxy group, which can influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
1095011-34-9 |
|---|---|
Molekularformel |
C10H16N2O2 |
Molekulargewicht |
196.25 g/mol |
IUPAC-Name |
6-ethoxy-2-propoxypyridin-3-amine |
InChI |
InChI=1S/C10H16N2O2/c1-3-7-14-10-8(11)5-6-9(12-10)13-4-2/h5-6H,3-4,7,11H2,1-2H3 |
InChI-Schlüssel |
OBYHFKCFRZRLAK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC1=C(C=CC(=N1)OCC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-[(Trifluoroacetyl)amino]propyl]uridine](/img/structure/B13924694.png)




![2-Chloro-8-cyclohexyl-5-methylpyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B13924713.png)
![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13924720.png)




![n-[2-(3-Chlorophenyl)-1h-indol-5-yl]acetamidine](/img/structure/B13924756.png)
![Ethyl 1-methyl-7-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate](/img/structure/B13924761.png)
